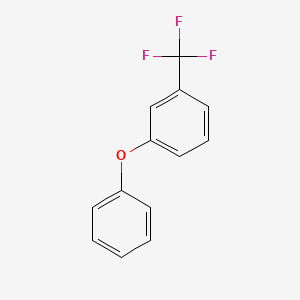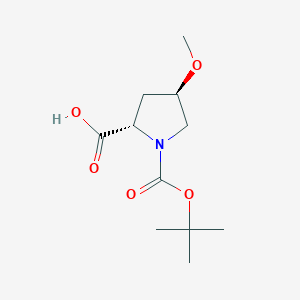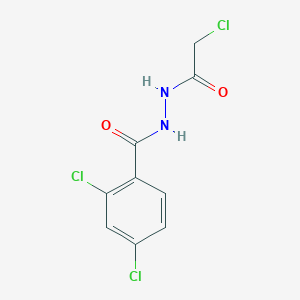
1-Phenoxy-3-(trifluoromethyl)benzene
Overview
Description
“1-Phenoxy-3-(trifluoromethyl)benzene” is an organic compound with the molecular formula C13H9F3O . It is also known as “(Trifluoromethoxy)benzene” and is an aryl trifluoromethyl ether . The compound can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .
Synthesis Analysis
The synthesis of “1-Phenoxy-3-(trifluoromethyl)benzene” involves a process known as hydrogenolysis, where 4-chloro-1-(trifluoromethoxy)benzene is used as a starting material . Other methods of synthesis include the nucleophilic trifluoromethoxylation of alkyl halides .Molecular Structure Analysis
The molecular structure of “1-Phenoxy-3-(trifluoromethyl)benzene” consists of a benzene ring substituted with a phenoxy group and a trifluoromethyl group . The exact mass of the molecule is 238.06054939 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Phenoxy-3-(trifluoromethyl)benzene” include a molecular weight of 238.20 g/mol . The compound is also characterized by its unique physicochemical properties due to the presence of the trifluoromethyl group .Scientific Research Applications
Pharmaceutical Development
1-Phenoxy-3-(trifluoromethyl)benzene: plays a significant role in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is known for its ability to enhance the biological activity and metabolic stability of therapeutic agents . This compound can be used as a precursor in the synthesis of complex drug molecules, particularly those that benefit from increased lipophilicity and membrane permeability due to the presence of the trifluoromethyl group.
Agrochemical Research
In agrochemistry, 1-Phenoxy-3-(trifluoromethyl)benzene is utilized for the development of new pesticides and herbicides. The trifluoromethyl group’s high electronegativity and lipophilicity contribute to the creation of agrochemicals with improved efficacy and longer duration of action, which can lead to more efficient crop protection strategies .
Material Science
This compound is also valuable in material science, particularly in the development of advanced polymers and coatings. Its unique chemical structure can impart desirable properties such as resistance to degradation, chemical stability, and the potential for interaction with other materials to create composites with enhanced characteristics .
Catalysis
1-Phenoxy-3-(trifluoromethyl)benzene: finds application in catalysis, where it can be involved in the development of catalysts that facilitate various chemical reactions. The presence of the trifluoromethyl group can influence the electronic properties of catalysts, potentially leading to increased reaction rates and selectivity .
Analytical Chemistry
In analytical chemistry, derivatives of 1-Phenoxy-3-(trifluoromethyl)benzene can be used as standards or reagents in chromatographic methods and mass spectrometry. These applications take advantage of the compound’s distinct chemical signature, which allows for precise detection and quantification of substances .
Environmental Science
Lastly, the study of 1-Phenoxy-3-(trifluoromethyl)benzene in environmental science is crucial for understanding its behavior and impact on ecosystems. Research in this field can lead to better management practices for chemicals containing the trifluoromethyl group and inform regulatory decisions regarding their use and disposal .
Future Directions
The future directions for “1-Phenoxy-3-(trifluoromethyl)benzene” and related compounds are promising. The unique properties of the trifluoromethyl group make these compounds important targets in the pharmaceutical and agrochemical industries . It is expected that many novel applications of these compounds will be discovered in the future .
Mechanism of Action
Target of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through a radical mechanism.
Biochemical Pathways
The trifluoromethyl group is known to be involved in various chemical reactions, suggesting that it may influence a range of biochemical pathways .
Result of Action
The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials, suggesting that it may have significant molecular and cellular effects .
Action Environment
The trifluoromethyl group is known to be involved in various chemical reactions, suggesting that environmental factors may influence its reactivity .
properties
IUPAC Name |
1-phenoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKLXFNNEBEKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546222 | |
| Record name | 1-Phenoxy-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-3-(trifluoromethyl)benzene | |
CAS RN |
330-58-5 | |
| Record name | 1-Phenoxy-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)






![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)


![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)
